Relevance: While sharing the core pyrazole-3-carboxamide with N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide, SR141716A differs significantly in its substitution pattern. Notably, it lacks the 5-{[3-(trifluoromethyl)phenoxy]methyl} group, instead possessing a 5-(4-chlorophenyl) and a 1-(2,4-dichlorophenyl) group. This difference highlights how modifications to the pyrazole scaffold can drastically alter receptor target and pharmacological activity. The research on SR141716A emphasizes the importance of the C3 carboxamide group and its interaction with the lysine residue K3.28(192) at the CB1 receptor for inverse agonist activity. This information can be valuable for understanding the structure-activity relationships of pyrazole-3-carboxamide derivatives like N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide [, , ].
Compound Description: VCHSR is a structural analog of SR141716A designed to investigate the role of the C3 carboxamide group in CB1 receptor binding and functionality [, ]. Unlike SR141716A, VCHSR acts as a neutral antagonist at the CB1 receptor, indicating that the carboxamide moiety is crucial for the inverse agonist activity observed with SR141716A [].
Relevance: This compound, lacking the carboxamide of N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide, acts as a neutral antagonist at CB1 receptors. Similar to SR141716A, VCHSR emphasizes the impact of even small structural changes on the pyrazole core. The fact that its binding affinity is significantly reduced compared to SR141716A further supports the importance of the carboxamide oxygen in interacting with the CB1 receptor [, ].
Compound Description: SR147778 is another potent and selective antagonist for the CB1 receptor, displaying nanomolar affinity for both rat brain and human CB1 receptors []. It exhibits a pharmacological profile similar to that of SR141716A, antagonizing various cannabinoid-induced effects in vitro and in vivo [].
Relevance: SR147778 highlights the continued interest in substituted pyrazole-3-carboxamides as CB1 antagonists. It shares the 1-(2,4-dichlorophenyl) moiety with SR141716A but replaces the 4-chloro with a 4-bromo on the 5-phenyl ring. This suggests that halogen substitutions at this position are tolerated and may modulate activity. Although structurally similar to N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide, this compound demonstrates the diverse pharmacological activities possible within the pyrazole-3-carboxamide class of compounds [].
Compound Description: This compound represents a significant structural departure from the previous entries, incorporating a thiophene ring linked to the pyrazole core []. It acts as a peripherally restricted CB1 antagonist, demonstrating significant weight loss efficacy in diet-induced obese mice [].
Relevance: Despite its complexity, this compound shares the 1-(2,4-dichlorophenyl)pyrazole-3-carboxamide motif with N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide, though it replaces the phenyl at the 5-position with a substituted thiophene. This suggests a degree of tolerance for modifications at this site while maintaining CB1 activity. The large polar sulfonamide group likely contributes to its restricted distribution across the blood-brain barrier [].
Compound Description: JHU75528 is a high-affinity CB1 receptor antagonist with improved binding affinity and lower lipophilicity compared to SR141716A []. It has been radiolabeled for potential use as a positron emission tomography (PET) radioligand for imaging CB1 receptors in the brain [].
Relevance: Sharing the core 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide structure with N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide, JHU75528 highlights the continued relevance of this scaffold in targeting CB1. The presence of a cyano group at the 4-position of the pyrazole, as opposed to the alkyl or arylmethylene substitutions in other compounds, further expands the SAR around this core. JHU75528 also possesses a 4-methoxyphenyl group at the 5-position, suggesting that variations in the substituent at this position can influence binding affinity and other pharmacological properties [].
Compound Description: JHU75575 is a structural analog of JHU75528 with a 2-bromophenyl group replacing the 2,4-dichlorophenyl moiety []. It also exhibits high affinity for the CB1 receptor and is being investigated as a potential PET radioligand for imaging CB1 receptors [].
Relevance: JHU75575, differing from N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide only by the 2-bromophenyl and 4-cyano substituents, further reinforces the concept that modifications to the phenyl rings and the 4-position can be explored to fine-tune the pharmacological properties of these pyrazole-3-carboxamides [].
Compound Description: This complex analogue, like compound 4, contains a thiophene ring and displays potent CB1R inverse agonist activity []. It exhibits promising potential for treating obesity and metabolic disorders [].
Relevance: Structurally, this compound is highly reminiscent of N-pyrrolidin-3-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide, featuring the 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide core and a thiophene ring at the 5-position. This highlights the potential of incorporating thiophene moieties into the pyrazole scaffold to develop potent CB1R inverse agonists. The presence of a trifluoromethyl group and an ethynyl linker further emphasizes the structural diversity tolerated within this class of compounds while maintaining CB1R activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.